molecular formula C3H8N2S B7737354 N,N-dimethylcarbamimidothioic acid

N,N-dimethylcarbamimidothioic acid

Cat. No.: B7737354
M. Wt: 104.18 g/mol
InChI Key: ZQGWBPQBZHMUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethylcarbamimidothioic acid is an organic compound belonging to the class of thioureas. Thioureas are derivatives of urea where the carbonyl group is replaced by a thiocarbonyl group. This compound is characterized by the presence of a thiourea functional group, which is known for its diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylcarbamimidothioic acid typically involves the reaction of dimethylamine with carbon disulfide, followed by the addition of an appropriate acid to form the desired thiourea derivative. The reaction conditions often include:

    Temperature: Moderate temperatures are usually sufficient.

    Solvent: Common solvents include water or alcohols.

    Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylcarbamimidothioic acid undergoes various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted thioureas.

Scientific Research Applications

N,N-dimethylcarbamimidothioic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylcarbamimidothioic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiourea group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylthiourea: Similar structure but lacks the carbamimidothioic acid group.

    N,N-dimethylformamide: Contains a formamide group instead of a thiourea group.

    N,N-dimethylacetamide: Contains an acetamide group instead of a thiourea group.

Uniqueness

N,N-dimethylcarbamimidothioic acid is unique due to its specific combination of the thiourea and carbamimidothioic acid groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N,N-dimethylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGWBPQBZHMUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.